molecular formula C15H23N5 B5314240 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine

5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine

Cat. No. B5314240
M. Wt: 273.38 g/mol
InChI Key: GAAYLRGKAAJAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine, also known as VUF-6002, is a novel and potent ligand for the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in pancreatic beta cells and intestinal L cells, and its activation has been shown to stimulate insulin secretion and incretin hormone release, respectively. Therefore, VUF-6002 has potential applications in the treatment of type 2 diabetes and obesity.

Mechanism of Action

5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine acts as a selective agonist of GPR119, which is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 in pancreatic beta cells stimulates insulin secretion, while activation in intestinal L cells stimulates incretin hormone release. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), enhance insulin secretion and reduce food intake, leading to improved glucose tolerance and reduced body weight.
Biochemical and physiological effects:
5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine stimulates insulin secretion and incretin hormone release in a dose-dependent manner. In vivo studies in rodents have shown that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine improves glucose tolerance and insulin sensitivity, and reduces body weight and food intake. These effects are likely mediated through the activation of GPR119 in pancreatic beta cells and intestinal L cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine in lab experiments is its potency and selectivity as a GPR119 agonist. This allows for precise and specific targeting of GPR119 signaling pathways. However, one limitation is that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known. Therefore, caution should be exercised when interpreting the results of lab experiments using 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine.

Future Directions

There are several potential future directions for research on 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine. One direction is to further investigate its safety and efficacy in clinical trials for the treatment of type 2 diabetes and obesity. Another direction is to explore its potential applications in other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD). Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine on insulin secretion and incretin hormone release.

Synthesis Methods

5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine can be synthesized using a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 2-chloro-5-nitropyridine with 3-(dimethylamino)propylamine to form 5-nitro-2-(3-(dimethylamino)propyl)pyridine. This intermediate is then reduced using palladium on carbon and hydrogen gas to form 5-amino-2-(3-(dimethylamino)propyl)pyridine. The final step involves the reaction of this intermediate with 1-(2-bromoethyl)-1H-imidazole to form 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine.

Scientific Research Applications

5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine is a potent and selective agonist of GPR119, which stimulates insulin secretion and incretin hormone release. In vivo studies in rodents have demonstrated that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine improves glucose tolerance and insulin sensitivity, and reduces body weight and food intake. These findings suggest that 5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine has potential applications in the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

5-[1-[3-(dimethylamino)propyl]imidazol-2-yl]-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5/c1-18(2)9-5-10-20-11-8-16-15(20)13-6-7-14(17-12-13)19(3)4/h6-8,11-12H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYLRGKAAJAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=CN=C1C2=CN=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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